molecular formula C30H35N5O3 B1240933 2-Amino-2-methyl-N-((3R)-2,3,4,5-tetrahydro-1-((2'-((((methylamino)carbonyl)amino)methyl)(1,1'-biphenyl)-4-yl)methyl)-2-oxo-1H-1-benzazepin-3-yl)propanamide CAS No. 197650-99-0

2-Amino-2-methyl-N-((3R)-2,3,4,5-tetrahydro-1-((2'-((((methylamino)carbonyl)amino)methyl)(1,1'-biphenyl)-4-yl)methyl)-2-oxo-1H-1-benzazepin-3-yl)propanamide

Cat. No.: B1240933
CAS No.: 197650-99-0
M. Wt: 513.6 g/mol
InChI Key: DIWDGCJUJQGVOU-RUZDIDTESA-N
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Description

2-Amino-2-methyl-N-((3R)-2,3,4,5-tetrahydro-1-((2’-((((methylamino)carbonyl)amino)methyl)(1,1’-biphenyl)-4-yl)methyl)-2-oxo-1H-1-benzazepin-3-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-N-((3R)-2,3,4,5-tetrahydro-1-((2’-((((methylamino)carbonyl)amino)methyl)(1,1’-biphenyl)-4-yl)methyl)-2-oxo-1H-1-benzazepin-3-yl)propanamide typically involves multi-step organic synthesis. The process may include:

  • Formation of the benzazepine core through cyclization reactions.
  • Introduction of the biphenyl moiety via coupling reactions.
  • Addition of the amino and methyl groups through substitution reactions.
  • Final assembly of the compound through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-throughput reactors for efficient synthesis.
  • Implementation of purification techniques such as chromatography and crystallization.
  • Quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-N-((3R)-2,3,4,5-tetrahydro-1-((2’-((((methylamino)carbonyl)amino)methyl)(1,1’-biphenyl)-4-yl)methyl)-2-oxo-1H-1-benzazepin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

  • Oxidation may yield ketones or carboxylic acids.
  • Reduction may yield alcohols or amines.
  • Substitution may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-N-((3R)-2,3,4,5-tetrahydro-1-((2’-((((methylamino)carbonyl)amino)methyl)(1,1’-biphenyl)-4-yl)methyl)-2-oxo-1H-1-benzazepin-3-yl)propanamide would depend on its specific interactions with molecular targets. This may involve:

    Binding to receptors: Interaction with specific receptors to modulate biological pathways.

    Enzyme inhibition: Inhibition of enzymes involved in critical biochemical processes.

    Signal transduction: Modulation of signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzazepine derivatives and biphenyl-containing molecules. Examples include:

    Benzazepine analogs: Compounds with similar core structures but different substituents.

    Biphenyl derivatives: Molecules containing the biphenyl moiety with various functional groups.

Uniqueness

The uniqueness of 2-Amino-2-methyl-N-((3R)-2,3,4,5-tetrahydro-1-((2’-((((methylamino)carbonyl)amino)methyl)(1,1’-biphenyl)-4-yl)methyl)-2-oxo-1H-1-benzazepin-3-yl)propanamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

CAS No.

197650-99-0

Molecular Formula

C30H35N5O3

Molecular Weight

513.6 g/mol

IUPAC Name

2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide

InChI

InChI=1S/C30H35N5O3/c1-30(2,31)28(37)34-25-17-16-22-8-5-7-11-26(22)35(27(25)36)19-20-12-14-21(15-13-20)24-10-6-4-9-23(24)18-33-29(38)32-3/h4-15,25H,16-19,31H2,1-3H3,(H,34,37)(H2,32,33,38)/t25-/m1/s1

InChI Key

DIWDGCJUJQGVOU-RUZDIDTESA-N

SMILES

CC(C)(C(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4CNC(=O)NC)N

Isomeric SMILES

CC(C)(C(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4CNC(=O)NC)N

Canonical SMILES

CC(C)(C(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4CNC(=O)NC)N

Synonyms

2-amino-2-methyl-N-(2,3,4,5-tetrahydro-1-((2'-((((methylamino)carbonyl)amino)methyl)(1,1'-biphenyl)-4-yl)methyl)-2-oxo-1H-benzazepin-3-yl)propanamide hydrochloride
L 739,943
L 739943
L-739,943
L-739943

Origin of Product

United States

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